1-Methyl-1H-indole-7-sulfonyl chloride

Overview

Description

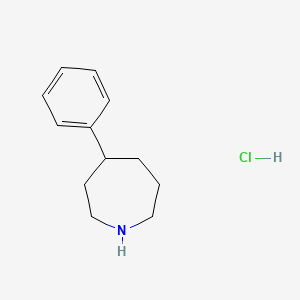

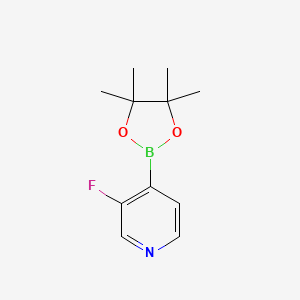

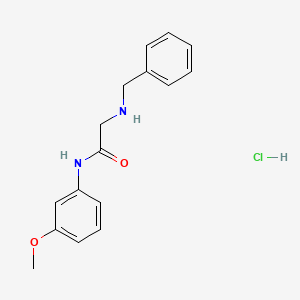

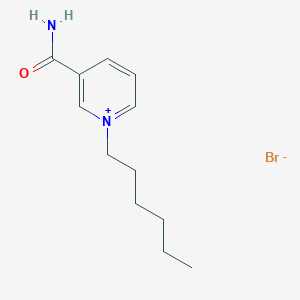

1-Methyl-1H-indole-7-sulfonyl chloride (MI-7-Cl) is an important synthetic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is a versatile reagent that is used in a variety of applications, including organic synthesis, medicinal chemistry, and biochemistry. MI-7-Cl is also used in the synthesis of indole derivatives and other compounds. The chemical structure of MI-7-Cl is shown below.

Scientific Research Applications

Efficient Sulfonation Protocols

The sulfonation of various indole derivatives using chlorosulfonic acid has been refined, providing a clean and straightforward method for synthesizing sulfonyl indole derivatives. These compounds can be converted to various sulfonamide derivatives, indicating potential applications in pharmaceuticals and chemical synthesis (Janosik et al., 2006).

Green Catalysis

A novel ionic organocatalyst has been developed for the synthesis of bis(2-methyl-1H-indole) derivatives. This method emphasizes environmental friendliness and efficiency, suggesting the potential for 1-Methyl-1H-indole-7-sulfonyl chloride to be used in green chemistry applications (Hosseinzadeh & Mokhtary, 2018).

Structural and Spectroscopic Studies

Structural Characterization

N-Substituted indole derivatives have been synthesized and characterized, offering insights into the structural characteristics of these compounds. Vibrational analysis and optical absorption behavior suggest specific structural features due to substituents, indicating the relevance of this compound in structural chemistry (Bellamkonda & Chamundeeswari, 2019).

Advanced Synthesis Techniques

Metal-Free Syntheses

Research has shown efficient and scalable protocols for synthesizing indole derivatives, indicating the versatility and potential of this compound in organic synthesis. The methods are notable for their environmental friendliness and high yields (Kumaraswamy et al., 2015).

UV-Driven Cyclization Reactions

The synthesis of polycyclic sulfonyl indolines via novel cyclization reactions highlights the potential of this compound in the development of complex molecular structures. These reactions showcase the compound's utility in innovative synthetic pathways (Lu et al., 2019).

Molecular Interaction Studies

Molecular Packing and Interactions

Studies on indole derivatives provide insights into molecular interactions, such as hydrogen bonding and π–π interactions. Understanding these interactions is crucial for the development of new materials and drugs (Kavitha et al., 2009).

Mechanism of Action

Target of Action

Indole derivatives, which include 1-methyl-1h-indole-7-sulfonyl chloride, are known to play a significant role in cell biology .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives, in general, have been found to exhibit a range of biological activities, including antimicrobial and anticancer effects .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indole-7-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation, a process where the sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of sulfonamide bonds, which can alter the activity and function of the target biomolecules . The compound is known to interact with enzymes such as proteases and kinases, affecting their catalytic activity and regulatory functions.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compoundFor instance, it has been observed to modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of target biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, in proteins and enzymes. This covalent binding can result in enzyme inhibition or activation, depending on the specific target and context . Additionally, the compound can induce changes in gene expression by modifying transcription factors and other DNA-binding proteins, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for its application in biochemical research. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may have minimal or beneficial effects on cellular functions, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response. Toxic effects at high doses can include cellular damage, inflammation, and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall cellular metabolism . Additionally, it can influence the activity of metabolic regulators, such as kinases and phosphatases, further impacting metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of this compound can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modify signaling proteins. The subcellular localization of this compound can influence its activity and function, affecting cellular processes and responses.

properties

IUPAC Name |

1-methylindole-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-11-6-5-7-3-2-4-8(9(7)11)14(10,12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEZDWQOMVECCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

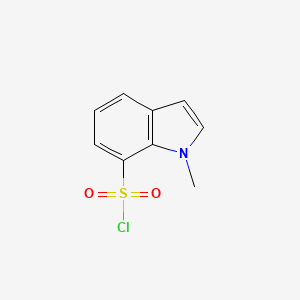

CN1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640443 | |

| Record name | 1-Methyl-1H-indole-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941716-95-6 | |

| Record name | 1-Methyl-1H-indole-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)

![2-{[(4-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1358513.png)